molecular formula C9H6F2IN3 B2664350 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole CAS No. 1955540-09-6

1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Cat. No.: B2664350
CAS No.: 1955540-09-6
M. Wt: 321.069
InChI Key: PGFOHKJPAASKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core, a privileged scaffold known for its stability and role as a bioisostere for various functional groups, such as amides and other heterocycles, which can be used to optimize the pharmacokinetic properties of lead molecules . The presence of an iodine atom at the 4-position makes this molecule a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid generation of diverse compound libraries for biological screening . The 2,6-difluorobenzyl moiety is a common structural element found in active pharmaceutical ingredients, contributing to enhanced binding affinity and metabolic stability. Researchers can utilize this compound in the synthesis of potential antifungal agents, as triazole derivatives are well-known to inhibit fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . It may also serve as a key precursor in developing probes for chemical biology or as a scaffold for constructing molecules with potential antiviral, antibacterial, or anticancer activities. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-iodotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2IN3/c10-7-2-1-3-8(11)6(7)4-15-5-9(12)13-14-15/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFOHKJPAASKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the triazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and the triazole intermediate.

    Iodination: The final step involves the iodination of the triazole ring, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the difluorophenyl group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Drug Development

The compound has shown promise as a lead candidate in drug development due to its ability to mimic steroid structures. Research indicates that derivatives of triazoles can effectively bind to hormone receptors, making them valuable in developing treatments for hormonal disorders and cancers .

Case Study :
A study demonstrated that novel triazole derivatives could act as steroid mimics by binding to hormone biosynthesis pathways. These compounds were evaluated using molecular docking studies, indicating strong interactions with target enzymes .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. Research has indicated that 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole exhibits activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Study :
In vitro studies have shown that this compound displays significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Molecular Imaging

The incorporation of iodine into the triazole structure makes it suitable for radiolabeling applications in molecular imaging. The compound can be used as a precursor for synthesizing radiotracers for Positron Emission Tomography (PET) imaging.

Case Study :
A study focused on the radiosynthesis of fluorine-labeled triazole analogs demonstrated the feasibility of using this compound in PET imaging for cancer diagnosis .

Material Science Applications

In material science, this compound can be utilized in the development of functional materials due to its unique electronic properties. Its ability to form coordination complexes with metals opens avenues for creating sensors and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The triazole ring can stabilize interactions with proteins, while the difluorophenyl group can enhance binding affinity. The iodine atom may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among select triazole derivatives:

Compound Name Substituent at C4 Molecular Weight (g/mol) Primary Applications/Properties Key References
1-[(2,6-Difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole Iodo ~317.08* Limited data; potential synthetic intermediate or bioactive analog
Rufinamide Carboxamide (-CONH2) 238.2 Antiepileptic (Lennox-Gastaut syndrome)
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate Carboxylate (-COOCH3) 253.21 Key intermediate in rufinamide synthesis
4-Difluoromethyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole Difluoromethyl (-CF2H) ~255.22* Building block in organic synthesis
1-[(2E)-3-(6-Methoxynaphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine Trifluoromethyl (-CF3) 455.2 Investigational (exact application unknown)

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Rufinamide : Demonstrates anticonvulsant activity via modulation of voltage-gated sodium channels and stimulation of Ca²⁺-activated K⁺ currents . Its carboxamide group enhances hydrogen-bonding capacity, improving solubility and bioavailability compared to the iodinated analog .
  • Iodo Derivative : The iodine atom introduces steric bulk and polarizability, which may alter binding affinity to biological targets. However, its larger atomic radius compared to carboxamide could reduce solubility in aqueous media, limiting therapeutic utility without further derivatization.
  • Its crystal structure (monoclinic, P21 space group) reveals intermolecular C–H···N/O hydrogen bonds, stabilizing the lattice .

Stability and Analytical Methods

  • Rufinamide’s stability in formulations is monitored using RP-HPLC and derivative ratio methods, particularly in the presence of degradation products like 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid .
  • The iodinated compound’s stability remains unstudied, though iodine’s susceptibility to nucleophilic displacement (e.g., hydrolysis) may necessitate specialized analytical protocols.

Biological Activity

1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a synthetic organic compound that belongs to the triazole class, known for its diverse biological activities. This article explores its biological activity, synthesizing research findings, and case studies to provide a comprehensive overview.

  • Molecular Formula : C9H6F2IN
  • Molecular Weight : 321.07 g/mol
  • IUPAC Name : 1-[(2,6-difluorophenyl)methyl]-4-iodotriazole

Biological Activities

The biological activities of this compound have been investigated across various studies. The compound exhibits notable antimicrobial , antiproliferative , and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that triazole derivatives demonstrate significant antimicrobial effects. In a study evaluating various 1,2,3-triazoles, including this compound, it was found to inhibit the growth of both Escherichia coli and Staphylococcus aureus effectively .

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18

Antiproliferative Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it significantly reduces the viability of various cancer cell lines. For instance, it was reported that triazole derivatives exhibit IC50 values in the micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Cell LineIC50 (μM)Reference
MCF-71.1
HCT-1162.6
HepG21.4

Enzyme Inhibition

The compound also acts as an inhibitor of key enzymes involved in various biological processes. Studies have shown that it exhibits noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE) . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Anticancer Properties : A study synthesized a series of triazole derivatives and tested their anticancer activities. The compound demonstrated superior activity compared to standard drugs like doxorubicin and 5-fluorouracil by targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives including this compound were evaluated against resistant bacterial strains. The results indicated effective inhibition rates that suggest its potential as a novel antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2,6-difluorobenzyl azide and iodinated alkynes. A key intermediate, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, is synthesized by reacting 2,6-fluorobenzyl azide with methyl propiolate under mild conditions (room temperature, 24 hours) . For iodination, electrophilic substitution or metal-mediated halogen exchange (e.g., using NaI/CuI in DMF) is effective. Reaction progress should be monitored via TLC or LC-MS, and purity confirmed by 1H^1H-NMR and elemental analysis.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF). Use the SHELX suite (SHELXL for refinement) to solve the structure, ensuring anisotropic displacement parameters for non-hydrogen atoms . Validate hydrogen bonding and packing interactions with WinGX/ORTEP for visualization . For example, related triazole derivatives exhibit C–H⋯F and π-π stacking interactions, which stabilize the crystal lattice .

Q. What safety protocols are critical during experimental handling?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use a fume hood due to potential release of toxic HF during decomposition. Waste containing fluorine or iodine must be segregated and treated by certified hazardous waste services . Conduct reactivity tests with small quantities to assess exothermicity or instability.

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction intermediates and transition states. Exact exchange terms improve accuracy for thermochemical properties like activation energies . For example, DFT studies on analogous triazoles reveal that electron-withdrawing groups (e.g., -I) lower the energy barrier for cycloaddition. Molecular electrostatic potential (MEP) maps predict regioselectivity in iodination .

Q. What structural insights can Hirshfeld surface analysis provide for this compound?

Hirshfeld surfaces quantify intermolecular interactions (e.g., F⋯H, I⋯H contacts) and crystal packing efficiency. For related 1,2,3-triazoles, surfaces show >30% contribution from H⋯F interactions and <10% from halogen bonds, indicating fluorine’s dominant role in lattice stabilization . Use CrystalExplorer to generate 2D fingerprint plots and compare with polymorphic forms .

Q. How does this compound compare pharmacologically to Rufinamide, a structurally similar anticonvulsant?

Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) shares the 2,6-difluorobenzyl moiety but replaces iodine with a carboxamide group. Pharmacokinetic studies show that electronegative substituents (e.g., -I) enhance blood-brain barrier permeability but reduce metabolic stability. Molecular docking (AutoDock Vina) into sodium channel binding sites (PDB: 6AGF) reveals that the iodine atom in the title compound may sterically hinder interactions critical for channel blockade .

Q. What analytical techniques resolve contradictions in reported spectral data for triazole derivatives?

Conflicting 13C^{13}C-NMR signals (e.g., carbonyl carbons) arise from tautomerism or solvent effects. Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) to detect equilibrium shifts. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks and isotopic patterns (e.g., 127I^{127}I at m/z 127) . Cross-validate crystallographic data (e.g., C–C bond lengths ±0.004 Å) with DFT-optimized geometries .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

The iodine atom allows 125I^{125}I- or 131I^{131}I-radiolabeling for SPECT/CT imaging. Optimize labeling efficiency via isotope exchange (e.g., 127I131I^{127}I \rightarrow ^{131}I) in acidic media (pH 2–3) at 70°C for 2 hours. Purify using reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Preclinical toxicity studies in murine models are required to assess biodistribution.

Q. Methodological Notes

  • Synthesis : Prioritize CuAAC for regioselectivity; optimize solvent (THF vs. DMF) and catalyst (CuI vs. CuSO4_4/sodium ascorbate) .
  • Crystallography : Refine structures with SHELXL’s new features (e.g., TWIN/BASF commands for twinned crystals) .
  • Computational Modeling : Validate DFT functionals against experimental thermochemistry (average deviation <3 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.